Cas no 100280-24-8 (Benzenamine,2,3-dimethyl-4-[(1,1,2,2-tetrafluoroethyl)thio]-)

Benzenamine,2,3-dimethyl-4-[(1,1,2,2-tetrafluoroethyl)thio]- structure
100280-24-8 structure
Product Name:Benzenamine,2,3-dimethyl-4-[(1,1,2,2-tetrafluoroethyl)thio]-
CAS No:100280-24-8
MF:C10H11F4NS
MW:253.259655237198
CID:236655
PubChem ID:180817
Update Time:2025-04-19

Benzenamine,2,3-dimethyl-4-[(1,1,2,2-tetrafluoroethyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2,3-dimethyl-4-[(1,1,2,2-tetrafluoroethyl)thio]-
    • 2,3-dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline
    • 100280-24-8
    • DTXSID20143105
    • Benzenamine, 2,3-dimethyl-4-[(1,1,2,2-tetrafluoroethyl)thio]-?
    • Inchi: 1S/C10H11F4NS/c1-5-6(2)8(4-3-7(5)15)16-10(13,14)9(11)12/h3-4,9H,15H2,1-2H3
    • InChI Key: PAIZRQUZWQHHFX-UHFFFAOYSA-N
    • SMILES: S(C(C(F)F)(F)F)C1=CC=C(C(C)=C1C)N

Computed Properties

  • Exact Mass: 253.05493
  • Monoisotopic Mass: 253.054833
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 51.3

Experimental Properties

  • Density: 1.3
  • Boiling Point: 264.1°Cat760mmHg
  • Flash Point: 113.5°C
  • Refractive Index: 1.502
  • PSA: 26.02
  • LogP: 4.41680

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